4-(2-Bromo-4-ethylphenyl)thiosemicarbazide
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Overview
Description
4-(2-Bromo-4-ethylphenyl)thiosemicarbazide is a chemical compound belonging to the thiosemicarbazide family. Thiosemicarbazides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 4-(2-Bromo-4-ethylphenyl)thiosemicarbazide typically involves the reaction of 2-bromo-4-ethylbenzaldehyde with thiosemicarbazide. The reaction is carried out in an ethanol/water mixture with a few drops of acetic acid at room temperature . The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the desired thiosemicarbazide derivative.
Chemical Reactions Analysis
4-(2-Bromo-4-ethylphenyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiosemicarbazone using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-ethylphenyl)thiosemicarbazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase enzymes by binding to their active sites, thereby disrupting their catalytic activity . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
4-(2-Bromo-4-ethylphenyl)thiosemicarbazide can be compared with other thiosemicarbazide derivatives, such as:
4-(4-Trifluoromethylphenyl)thiosemicarbazide: Known for its antifungal activity.
4-(2-Pyridinyl)thiosemicarbazide: Exhibits significant antimicrobial properties.
4-(4-Chlorophenyl)thiosemicarbazide: Studied for its anticancer potential.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H12BrN3S |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-amino-3-(2-bromo-4-ethylphenyl)thiourea |
InChI |
InChI=1S/C9H12BrN3S/c1-2-6-3-4-8(7(10)5-6)12-9(14)13-11/h3-5H,2,11H2,1H3,(H2,12,13,14) |
InChI Key |
XJTMLJMMFDVNBP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NC(=S)NN)Br |
Origin of Product |
United States |
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